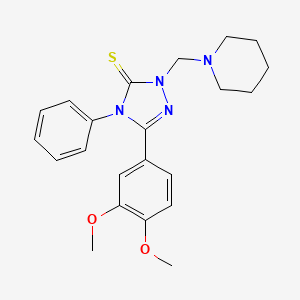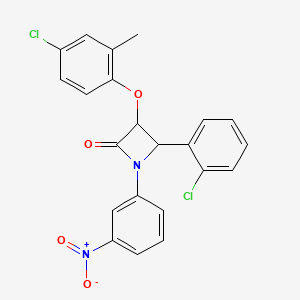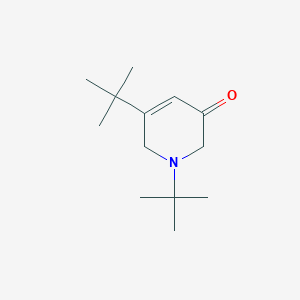
5-(3,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperidine moiety, and aromatic substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
化学反应分析
Types of Reactions
5-(3,4-Dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different physical and chemical properties based on the nature of the substituents introduced.
科学研究应用
5-(3,4-Dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, antibacterial, and antifungal agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Materials Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme-substrate interactions and cellular signaling pathways.
作用机制
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic substituents can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular functions, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
- Piperidine Derivatives
Uniqueness
Compared to similar compounds, 5-(3,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of a triazole ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and drug development.
属性
分子式 |
C22H26N4O2S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
5-(3,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C22H26N4O2S/c1-27-19-12-11-17(15-20(19)28-2)21-23-25(16-24-13-7-4-8-14-24)22(29)26(21)18-9-5-3-6-10-18/h3,5-6,9-12,15H,4,7-8,13-14,16H2,1-2H3 |
InChI 键 |
NPWBKOZVRBJRIU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CN4CCCCC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-fluorobenzenesulfonamide](/img/structure/B11504658.png)
![2-ethoxy-9-(3-fluorophenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11504665.png)
![3'-(3-Chloro-4-methylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11504667.png)
![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B11504671.png)
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B11504690.png)
![5-{[(2-Aminophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11504692.png)

![4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11504708.png)
![(4-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B11504711.png)
![2-(4-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B11504720.png)


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-o-tolyloxy-acetamide](/img/structure/B11504742.png)
![N-benzyl-6-(piperidin-1-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11504754.png)
